molecular formula C19H24O6 B8087315 Eurycomalactone

Eurycomalactone

Cat. No.: B8087315
M. Wt: 348.4 g/mol
InChI Key: OGHYZHNTIINXEO-AYSHMPBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Eurycomalactone is a complex organic molecule with a unique tetracyclic structure. This compound is characterized by multiple hydroxyl groups and a ketone functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eurycomalactone typically involves multiple steps, including cyclization and functional group modifications. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. For example, the use of Lewis acids as catalysts can facilitate the cyclization process, while polar solvents like dichloromethane can enhance the solubility of intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Continuous flow reactors can also be employed to improve efficiency and scalability. The purification of the final product often involves techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride for halogenation or amines for amination.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Anticancer Properties

ECL has demonstrated promising anticancer effects across various cancer cell lines. Research indicates that ECL induces apoptosis in a dose-dependent manner and exhibits significant cytotoxicity against several cancer types:

  • Cancer Cell Lines Tested :
    • HeLa (cervical cancer)
    • HT-29 (colorectal cancer)
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • B16-BL6 (melanoma)

Key Findings:

  • IC50 Values : ECL showed potent activity with IC50 values ranging from 0.5 μM to approximately 2.46 μM across different cell lines, indicating strong antiproliferative effects .
  • Mechanism of Action : ECL inhibits the AKT/NF-κB signaling pathway, leading to decreased expression of NF-κB-dependent target genes, which are crucial for cancer cell survival and proliferation .

Anti-inflammatory Effects

ECL has been studied for its anti-inflammatory properties, particularly its ability to inhibit the expression of endothelial adhesion molecules. This is significant as these molecules play a critical role in the inflammatory response.

Research Insights:

  • Endothelial Cells : In studies involving human umbilical vein endothelial cells (HUVECs), ECL was shown to inhibit TNFα-induced expression of VCAM-1, ICAM-1, and E-selectin with IC50 values around 0.5 μM .
  • Potential Applications : These findings suggest that ECL could be beneficial in treating inflammatory diseases by reducing endothelial activation and subsequent leukocyte adhesion.

Enhancement of Male Sexual Health

Traditionally, Eurycoma longifolia has been used as an aphrodisiac and for improving male sexual health. ECL is believed to contribute to these effects through various mechanisms:

Mechanisms:

Summary Table of this compound Applications

Application AreaDescriptionKey Findings
AnticancerInduces apoptosis in various cancer cell linesIC50 values from 0.5 μM to 2.46 μM
Anti-inflammatoryInhibits expression of adhesion molecules in endothelial cellsIC50 ~ 0.5 μM for VCAM-1, ICAM-1, E-selectin
Male Sexual HealthPotential aphrodisiac effects and improvement of testosterone levelsTraditionally used for enhancing libido

Case Studies and Research Insights

Several studies have provided insights into the mechanisms by which ECL exerts its effects:

  • In Vitro Studies : Investigations into the anticancer effects of ECL have consistently demonstrated its ability to inhibit cell growth across multiple cancer types through apoptotic pathways .
  • In Silico Analysis : Docking studies have predicted strong binding affinities of ECL with key proteins involved in inflammation and cancer pathways, supporting its potential as a therapeutic agent .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl and ketone groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    Eurycomalactone: Similar in structure but with different functional groups or stereochemistry.

    Other tetracyclic compounds: Compounds with similar tetracyclic frameworks but varying functional groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S,2R,5S,9S,10S,11R,12R,13R)-9,12-dihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,8,15-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-7-5-10(20)16(23)18(3)9(7)6-11(21)19(4)12-8(2)14(25-17(12)24)13(22)15(18)19/h5,8-9,12-16,22-23H,6H2,1-4H3/t8?,9-,12+,13-,14+,15+,16+,18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHYZHNTIINXEO-AYSHMPBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC(=O)C4O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=CC(=O)[C@H]4O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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